molecular formula C20H13ClFN3OS B2794034 N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide CAS No. 941968-02-1

N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2794034
CAS No.: 941968-02-1
M. Wt: 397.85
InChI Key: DGWKEJQGCPSXKD-UHFFFAOYSA-N
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Description

N-(6-Chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative featuring a 6-chlorobenzo[d]thiazole core linked to a 4-fluorobenzoyl group and a pyridin-2-ylmethyl substituent. Its synthesis involves acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride, followed by amination (Scheme 1 in ). 351.174, found 351.176) .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3OS/c21-14-6-9-17-18(11-14)27-20(24-17)25(12-16-3-1-2-10-23-16)19(26)13-4-7-15(22)8-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWKEJQGCPSXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a chlorinated benzoic acid derivative under acidic conditions.

    Introduction of the Fluorinated Benzamide Group: The benzothiazole intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the fluorinated benzamide.

    Attachment of the Pyridinylmethyl Group: Finally, the compound is subjected to a nucleophilic substitution reaction with 2-chloromethylpyridine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated and fluorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Applications

The compound has shown promising results in combating various microbial infections. Its structural components, particularly the benzothiazole moiety, are known to enhance antimicrobial activity.

Case Studies

  • Study on Benzothiazole Derivatives : A study highlighted the synthesis and evaluation of benzothiazole derivatives, demonstrating that certain compounds effectively inhibited bacterial growth, suggesting potential for drug development against resistant strains .
  • Tryptoline-Based Benzothiazoles : Research on tryptoline-based benzothiazoles reported their ability to resensitize Methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics, showcasing their role as resistance-modifying agents .

Anticancer Applications

The anticancer potential of N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide is particularly noteworthy. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells.

Case Studies

  • Synthesis and Evaluation : A recent study synthesized novel compounds with similar scaffolds and evaluated their cytotoxic effects against various cancer cell lines, including breast cancer (MCF7). The results indicated significant antiproliferative activity, with some compounds demonstrating IC50 values lower than standard chemotherapeutics .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer cell survival, providing insights into their potential efficacy as anticancer agents .

Summary Table of Biological Activities

Activity TypeCompound TypeNotable FindingsReference
AntimicrobialBenzothiazole DerivativesEffective against Gram-positive and Gram-negative bacteria
AnticancerNovel CompoundsSignificant cytotoxicity against MCF7 cells
AntimicrobialTryptoline-Based BenzothiazolesResensitization of MRSA to β-lactam antibiotics
AnticancerMolecular Docking StudiesHigh binding affinity to cancer targets

Mechanism of Action

The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural Features and Physical Properties
Compound Name / ID Substituents / Core Structure Melting Point (°C) Yield (%) Purity (HPLC) Key Spectral Data (NMR, HRMS)
Target Compound 6-Cl-benzothiazole, 4-F-benzamide, pyridin-2-ylmethyl Not reported Not given Not reported HRMS: 351.176 (calc. 351.174)
4d () 3,4-diCl-benzamide, morpholinomethyl, pyridin-3-yl Not reported Not given Not reported 1H/13C NMR, HRMS confirmed
5fc () Benzo[b]thiophen-2-yl, diethyl malonate, 6-Cl-benzothiazole 113–115 76 82.0% ee 1H/13C NMR, ESI-MS validated
GSK1570606A () 4-F-phenyl, acetamide, pyridin-2-yl-thiazole Not reported Not given Not reported Purchased (MolPort)
Compound 1 () 5-Br-2-Cl-benzamide, thiazol-2-yl Not reported Not given Not reported SAR: Active ZAC antagonist

Key Observations :

  • Core Structure : The target compound shares the N-(thiazol-2-yl)benzamide scaffold with analogs in , and 7. Its 6-chlorobenzo[d]thiazole core distinguishes it from morpholine- or piperazine-substituted analogs (e.g., 4d–4i in ) .
  • Substituent Effects : The 4-fluoro group on the benzamide moiety is structurally analogous to GSK1570606A (), which contains a 4-fluorophenyl acetamide group. Fluorine’s electron-withdrawing properties may enhance metabolic stability or binding affinity .

Key Observations :

  • For example, ortho-chloro substituents (as in ’s Compound 1) correlate with ZAC antagonism, suggesting the target’s 6-chloro group may confer similar bioactivity .

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound notable for its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, mechanisms of action, and comparisons with related compounds.

1. Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H13_{13}ClFN3_3OS
  • Molecular Weight : 397.9 g/mol
  • CAS Number : 941968-02-1

This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities, including anticancer and anti-inflammatory properties.

2. Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzo[d]thiazole Ring : Achieved through cyclization reactions involving 2-aminothiophenol.
  • Fluorination : Introduction of fluorine atoms using reagents like N-fluorobenzenesulfonimide.
  • Coupling Reactions : The final step involves coupling the benzamide and pyridin-2-ylmethyl groups.

3.1 Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study reported that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .

CompoundCell LineIC50 (µM)Mechanism
B7A4311Apoptosis induction
B7A5492Cell cycle arrest
B7H12994Inhibition of IL-6 and TNF-α

3.2 Anti-inflammatory Properties

The compound has shown potential in reducing inflammatory markers such as IL-6 and TNF-α in vitro, suggesting its utility in treating inflammatory diseases .

3.3 Antimicrobial Activity

Benzothiazole derivatives have been evaluated for their antimicrobial properties, with some showing significant activity against various bacterial strains . The presence of the thiazole moiety is critical for enhancing these activities.

The biological activity of this compound is believed to involve:

  • Targeting Specific Enzymes : The compound may inhibit enzymes involved in cell proliferation.
  • Induction of Apoptosis : Activation of procaspase pathways leading to apoptosis in cancer cells has been documented .

5. Case Studies

A notable case study involved the synthesis and evaluation of related benzothiazole compounds, which demonstrated promising anticancer activity through various mechanisms including apoptosis induction and inhibition of migration in cancer cells .

6. Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamideSimilar thiazole and pyridine moietiesAnticancer, anti-inflammatory
4-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamideChlorine substitution alters activityAntimicrobial, anticancer

Q & A

Q. What synthetic routes are commonly employed to prepare N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide?

The synthesis typically involves:

  • Benzothiazole core formation : Cyclization of 2-aminobenzenethiol derivatives with fluorinated aldehydes or ketones under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Amide coupling : Reaction of the benzothiazole intermediate (e.g., 6-chlorobenzo[d]thiazol-2-amine) with p-fluorobenzoyl chloride or activated esters, followed by N-alkylation using pyridin-2-ylmethyl halides .
  • Purification : Column chromatography or recrystallization to isolate the final product. Key parameters include temperature control (0–5°C during acylation) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorine at C4 of benzamide, pyridinylmethyl group) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ peaks matching theoretical m/z).
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in stereochemistry or bond angles .

Q. What are the primary biological targets hypothesized for this compound?

Based on structural analogs (e.g., 4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide), potential targets include:

  • Antimicrobial pathways : Disruption of bacterial cell wall synthesis or mycobacterial enzymes .
  • Cancer-related kinases : Inhibition of proliferation via apoptosis induction or cell cycle arrest .
  • Receptor interactions : High affinity for CXCR3 or orexin receptors due to fluorinated aromatic systems and pyridine groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Fluorine substitution : Adding fluorine at the benzamide para position (C4) enhances lipophilicity and target binding .
  • Pyridine positioning : Pyridin-2-ylmethyl vs. pyridin-3-ylmethyl groups alter steric interactions with receptors (e.g., 10-fold potency difference in CXCR3 antagonism) .
  • Thiazole modifications : Replacing chlorine at C6 with ethyl or nitro groups modulates solubility and metabolic stability .

Q. How can contradictory data on antimicrobial efficacy across studies be resolved?

Discrepancies may arise from:

  • Assay conditions : Variations in bacterial strains (e.g., Gram-positive vs. mycobacterial species) or culture media (e.g., lipid-rich conditions for mycobacteria) .
  • Compound stability : Hydrolysis of the amide bond under acidic/basic conditions may reduce activity; stability studies (HPLC monitoring) are essential .
  • Synergistic effects : Co-administration with efflux pump inhibitors (e.g., verapamil) may enhance potency against resistant strains .

Q. What computational methods support the design of derivatives with improved target affinity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with CXCR3 or kinase ATP-binding pockets .
  • QSAR modeling : Predicts logP, polar surface area, and H-bond donors to optimize bioavailability .
  • MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns simulations) .

Q. What strategies improve the compound’s aqueous solubility for in vivo studies?

  • Prodrug approaches : Introduce phosphate esters or PEGylated side chains .
  • Co-crystallization : Use co-solvents (e.g., cyclodextrins) to enhance dissolution rates .
  • Salt formation : Hydrochloride salts improve crystallinity and solubility (e.g., 2.5-fold increase in PBS) .

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